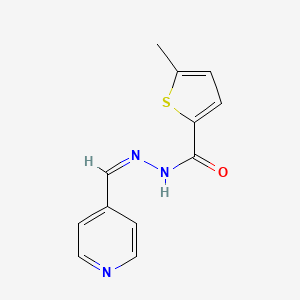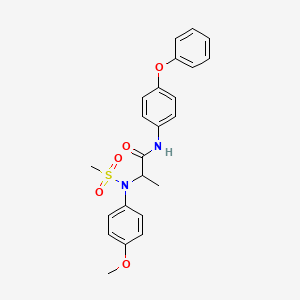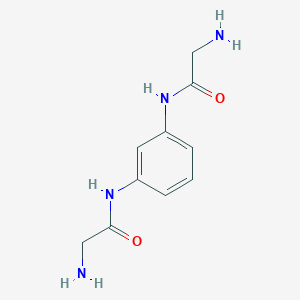![molecular formula C19H24N4O B4919637 2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4919637.png)
2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide, also known as QNB, is a potent muscarinic acetylcholine receptor antagonist. It is commonly used in scientific research to study the muscarinic acetylcholine receptor system, which plays a crucial role in the regulation of various physiological and pathological processes in the body.
作用机制
2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide acts as a competitive antagonist of the muscarinic acetylcholine receptor system. It binds to the receptor site and prevents acetylcholine from binding, thereby blocking the downstream signaling pathways that are activated by acetylcholine. This results in a range of physiological effects, depending on the specific subtype of muscarinic receptor that is affected.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, depending on the specific subtype of muscarinic receptor that is affected. For example, blockade of the M1 subtype can lead to cognitive impairment, while blockade of the M2 subtype can lead to increased heart rate and decreased cardiac output. Blockade of the M3 subtype can lead to smooth muscle relaxation and decreased gastrointestinal motility.
实验室实验的优点和局限性
2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide is a potent and selective muscarinic receptor antagonist, making it a valuable tool for studying the muscarinic acetylcholine receptor system. Its high affinity for the receptor site allows for precise manipulation of the system, and its selectivity for specific receptor subtypes allows for targeted studies of specific physiological processes. However, this compound also has limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
未来方向
There are many potential future directions for research involving 2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide, including:
1. Further exploration of the role of specific muscarinic receptor subtypes in various physiological and pathological processes.
2. Development of new compounds that target specific muscarinic receptor subtypes with greater selectivity and potency.
3. Investigation of the potential therapeutic applications of muscarinic receptor antagonists, particularly in the treatment of cognitive disorders and cardiovascular disease.
4. Exploration of the potential use of this compound and other muscarinic receptor antagonists as tools for studying the interactions between the muscarinic acetylcholine receptor system and other physiological systems in the body.
合成方法
2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide can be synthesized through a multi-step process, starting with the reaction of quinoxaline with 1,3-dibromopropane to form 6-bromoquinoxaline. This compound is then reacted with 2,3,3-trimethylaziridine in the presence of a base to form the azabicyclo[3.2.1]octane ring system. The resulting compound is then converted to this compound through a series of reactions involving carboxylation and amidation.
科学研究应用
2,3,3-trimethyl-N-6-quinoxalinyl-6-azabicyclo[3.2.1]octane-6-carboxamide is widely used in scientific research to study the muscarinic acetylcholine receptor system. It is particularly useful in the study of the M1, M2, and M3 subtypes of muscarinic receptors, which are involved in the regulation of various physiological and pathological processes in the body, including cardiovascular function, smooth muscle contraction, and cognitive function.
属性
IUPAC Name |
2,3,3-trimethyl-N-quinoxalin-6-yl-6-azabicyclo[3.2.1]octane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-12-13-8-15(10-19(12,2)3)23(11-13)18(24)22-14-4-5-16-17(9-14)21-7-6-20-16/h4-7,9,12-13,15H,8,10-11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRNWAADRHLVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(CC1(C)C)N(C2)C(=O)NC3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-methylbenzoyl)amino]-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4919556.png)
![2-chlorobenzyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B4919558.png)


![4-[5-(2,4-dichlorophenoxy)pentyl]morpholine](/img/structure/B4919583.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B4919599.png)

![1-(4-butoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4919613.png)
![11-(2-furyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4919616.png)
![N-(3-cyclopentylpropyl)-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4919632.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrazinamine](/img/structure/B4919640.png)
![6-tert-butyl-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4919648.png)


